5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” can be represented by the SMILES stringClc1ccc2NC(=O)Cc2c1
. This indicates that the compound contains a benzene ring with a chlorine atom, a methoxy group, and a 2-oxoindolin-5-yl group.
Scientific Research Applications
Cognitive Enhancing Properties
- SB-399885 as a Selective 5-HT6 Receptor Antagonist: A study highlighted SB-399885's potential in cognitive enhancement, particularly for conditions like Alzheimer's disease and schizophrenia. This compound demonstrates high affinity and selectivity for 5-HT(6) receptors, with promising effects in reversing age-dependent deficits in spatial learning and enhancing cholinergic function in rats (Hirst et al., 2006).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Evaluation of Indol-3-ylideneamino Derivatives: Research involving derivatives similar to the queried compound showed significant antimicrobial and anticancer activities. This suggests potential therapeutic applications in treating infectious diseases and cancer (Kumar et al., 2014).
Urease Inhibitors for GIT Disorders
- Potential Urease Inhibitors for Treating GIT Disorders: A study on Schiff bases related to the queried compound revealed potent urease inhibitory activity, suggesting a therapeutic avenue for gastrointestinal issues, including ulcers and hepatic encephalopathy (Irshad et al., 2021).
Photodynamic Therapy for Cancer
- High Singlet Oxygen Yield Zinc Phthalocyanine: A derivative of the queried compound was synthesized and characterized for its photophysical and photochemical properties, demonstrating potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Herbicide Selectivity
- Chlorsulfuron for Cereal Herbicide: Studies on chlorsulfuron, a related compound, have elucidated its mechanism as a selective herbicide for cereals, revealing the biological basis for its action and highlighting the importance of metabolism in plant selectivity (Sweetser et al., 1982).
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-13-5-2-10(16)8-14(13)23(20,21)18-11-3-4-12-9(6-11)7-15(19)17-12/h2-6,8,18H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJJUUTMVMVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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